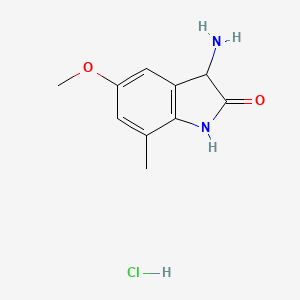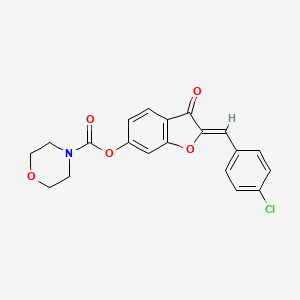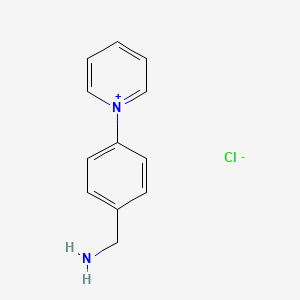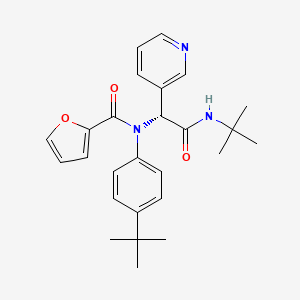![molecular formula C17H25N3O2S B2840389 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203222-65-4](/img/structure/B2840389.png)
1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H25N3O2S and its molecular weight is 335.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole, also known as 1-{[1-(butane-1-sulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole, is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response .
Mode of Action
The compound interacts with the NLRP3 inflammasome by binding to it . This binding is facilitated by the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in the compound, which was identified as a binder of NLRP3 . The interaction between the compound and the NLRP3 inflammasome results in the inhibition of the inflammasome’s activity .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. When the NLRP3 inflammasome is activated, it leads to the production of pro-inflammatory cytokines, such as IL-1β . By inhibiting the NLRP3 inflammasome, the compound prevents the release of these cytokines, thereby reducing inflammation .
Result of Action
The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and the release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound could potentially be used as a therapeutic agent for diseases associated with NLRP3 inflammasome activation .
Properties
IUPAC Name |
1-[(1-butylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-2-3-12-23(21,22)20-10-8-15(9-11-20)13-19-14-18-16-6-4-5-7-17(16)19/h4-7,14-15H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOLSQDGHPJVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2840306.png)
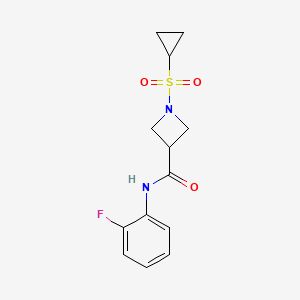


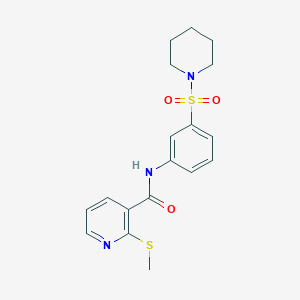

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2840316.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2840317.png)
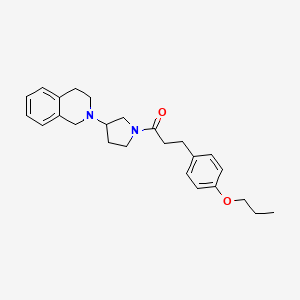
![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)
